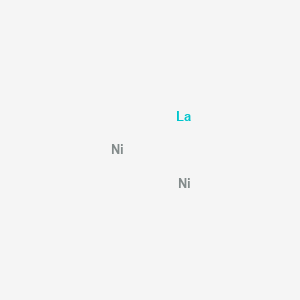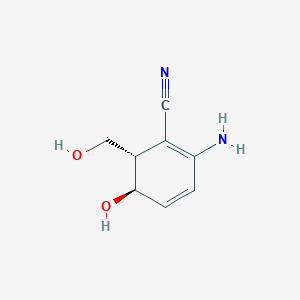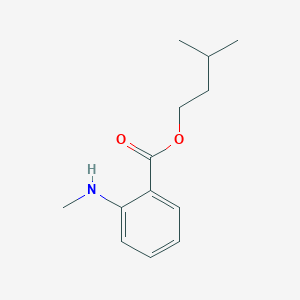
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is a chemical compound that combines the properties of benzoic acid and 2,5-dimethylhex-3-yne-2,5-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,5-dimethylhex-3-yne-2,5-diol is an alkyne with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-yne-2,5-diol typically involves the addition of acetone to acetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+HC≡CH→HOCH2C(CH3)2C≡CC(CH3)2OH
For the preparation of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol, the synthesized 2,5-dimethylhex-3-yne-2,5-diol is reacted with benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in 2,5-dimethylhex-3-yne-2,5-diol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of resins, coatings, and as a defoamer and coupling agent.
Mecanismo De Acción
The mechanism of action of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with nucleophiles. The aromatic ring of benzoic acid can undergo electrophilic substitution, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhex-3-yne-2,5-diol: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid: Simple aromatic carboxylic acid without the alkyne and diol functionalities.
Tetramethylbutynediol: Another alkyne diol with similar properties but different molecular structure.
Uniqueness
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is unique due to the combination of an aromatic carboxylic acid with an alkyne diol
Propiedades
Número CAS |
10596-74-4 |
|---|---|
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
benzoic acid;2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C8H14O2.2C7H6O2/c1-7(2,9)5-6-8(3,4)10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-4H3;2*1-5H,(H,8,9) |
Clave InChI |
XWBILRHYHRAYTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




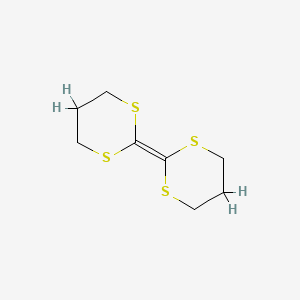
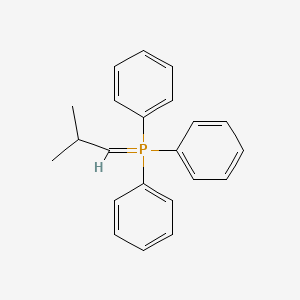
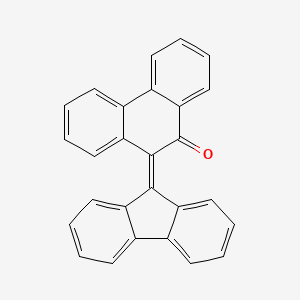
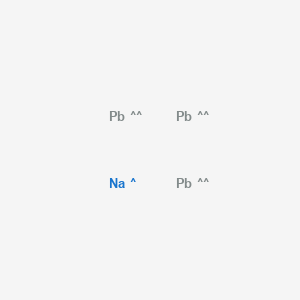

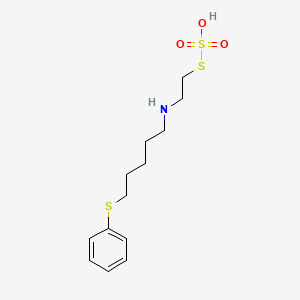
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
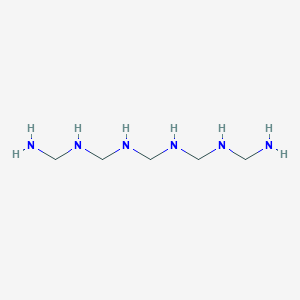
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
